molecular formula C6H17NO12P2 B1628534 D-myo-Inositol 4,5-bisphosphate ammonium salt CAS No. 69256-54-8

D-myo-Inositol 4,5-bisphosphate ammonium salt

Cat. No.: B1628534
CAS No.: 69256-54-8
M. Wt: 357.15 g/mol
InChI Key: SGJUQYWLNXRPQO-BPYBYLIXSA-N
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Description

D-myo-Inositol 4,5-bisphosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 and a molecular weight of 340.12 g/mol . It is a member of the inositol phosphate family, which plays critical roles as small, soluble second messengers in cellular signal transduction . This compound is particularly significant in the study of cellular processes due to its involvement in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 4,5-bisphosphate ammonium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation at the 4 and 5 positions . The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .

Comparison with Similar Compounds

Uniqueness: D-myo-Inositol 4,5-bisphosphate ammonium salt is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways. Its ability to regulate calcium release and interact with various proteins makes it a valuable tool in studying cellular processes .

Properties

IUPAC Name

azane;[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUQYWLNXRPQO-BPYBYLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585186
Record name (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69256-54-8
Record name (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 4,5-bisphosphate ammonium salt
Reactant of Route 2
D-myo-Inositol 4,5-bisphosphate ammonium salt
Reactant of Route 3
Reactant of Route 3
D-myo-Inositol 4,5-bisphosphate ammonium salt
Reactant of Route 4
D-myo-Inositol 4,5-bisphosphate ammonium salt
Reactant of Route 5
D-myo-Inositol 4,5-bisphosphate ammonium salt
Reactant of Route 6
D-myo-Inositol 4,5-bisphosphate ammonium salt

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